Product packaging for 4-Amino-7-methylquinoline-3-carboxamide(Cat. No.:CAS No. 68313-35-9)

4-Amino-7-methylquinoline-3-carboxamide

Cat. No.: B3178619
CAS No.: 68313-35-9
M. Wt: 201.22 g/mol
InChI Key: CRICITCLEHIEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7-methylquinoline-3-carboxamide (CAS 68313-35-9) is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 . It belongs to the class of quinoline-3-carboxamides, a group of nitrogen-containing heterocyclic compounds recognized in medicinal chemistry as a privileged scaffold for drug discovery due to their wide range of potential biological activities . Quinoline carboxamide derivatives, which share this compound's core structure, are under intensive investigation for their pharmacological potential. They represent a versatile framework for emerging biological applications, serving as a key intermediate in the synthesis of compounds with diverse research focuses . The broader family of 4-quinolone-3-carboxamides, to which this compound is related, has been studied for activities including anticancer, antiviral, antibacterial, and anti-inflammatory effects, often attributed to the molecule's ability to engage in hydrogen bonding and interactions with biological targets . Specific research has explored similar quinoline carboxamides as inhibitors of enzymes like hematopoietic prostaglandin D synthase (H-PGDS) for inflammatory diseases , and as inhibitors of translation elongation factor 2 (PfEF2) for antimalarial research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care, referring to the material safety data sheet. This product is For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B3178619 4-Amino-7-methylquinoline-3-carboxamide CAS No. 68313-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-7-methylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-6-2-3-7-9(4-6)14-5-8(10(7)12)11(13)15/h2-5H,1H3,(H2,12,14)(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRICITCLEHIEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=C2C=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450069
Record name 3-Quinolinecarboxamide, 4-amino-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68313-35-9
Record name 3-Quinolinecarboxamide, 4-amino-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 4 Amino 7 Methylquinoline 3 Carboxamide and Its Derivatives

Conventional Methodologies in Quinoline-3-carboxamide (B1254982) Synthesis

The synthesis of the quinoline (B57606) ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this important structural motif. These classical methods, though sometimes requiring harsh conditions, form the foundation upon which more advanced syntheses are built.

Cyclization Reactions for Quinoline Ring Formation

The creation of the quinoline core is typically achieved through cyclization reactions that form the pyridine (B92270) ring fused to a benzene (B151609) derivative. Several key reactions have been historically significant and continue to be employed.

Vilsmeier-Haack Reaction: This reaction is a versatile method for the synthesis of 2-chloro-3-formylquinolines from the corresponding N-arylacetamides. niscpr.res.inresearchgate.net The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), facilitates the cyclization. niscpr.res.inchemijournal.com For instance, substituted acetanilides undergo Vilsmeier cyclization by adding POCl₃ in DMF at low temperatures, followed by heating to yield 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com The resulting 3-formyl group is a crucial handle that can be oxidized to a carboxylic acid, the direct precursor to the 3-carboxamide moiety. lookchem.comresearchgate.net The reaction is generally efficient, especially for N-arylacetamides bearing electron-donating groups. niscpr.res.in

Doebner-von Miller Reaction: This method, also known as the Skraup-Doebner-von Miller synthesis, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.org The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org It is a modification of the Skraup synthesis and allows for the preparation of a wider variety of substituted quinolines. slideshare.netacs.org

Skraup Synthesis: The Skraup synthesis is a classic method for producing quinoline itself, by heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgslideshare.netuop.edu.pk While effective, the reaction is notoriously exothermic and can be violent, often requiring the addition of moderators like ferrous sulfate (B86663) to control its rate. wikipedia.orgorgsyn.org Modifications using substituted anilines allow for the synthesis of substituted quinolines. organicreactions.org

Friedländer Annulation: This is one of the most straightforward methods for synthesizing substituted quinolines. ijcce.ac.ir It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). wikipedia.orgorganic-chemistry.org The reaction has seen numerous improvements, including the use of various catalysts to proceed under milder conditions. wikipedia.orgacs.org

Knorr Quinoline Synthesis: In the Knorr synthesis, a β-ketoanilide is cyclized to form a 2-hydroxyquinoline (B72897) (a 2-quinolone) using a strong acid like sulfuric acid. iipseries.orgwikipedia.orgsynarchive.com The reaction proceeds through the formation of an anilide intermediate, which then undergoes intramolecular cyclization and dehydration. drugfuture.comchempedia.info

Table 1: Overview of Conventional Quinoline Synthesis Reactions

Reaction Name Reactants Key Reagents/Conditions Typical Product Citations
Vilsmeier-Haack N-Arylacetamide POCl₃, DMF 2-Chloro-3-formylquinoline niscpr.res.in, researchgate.net, chemijournal.com
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Strong Acid (e.g., HCl) Substituted Quinoline iipseries.org, wikipedia.org, acs.org
Skraup Aniline, Glycerol H₂SO₄, Oxidizing Agent Quinoline wikipedia.org, slideshare.net, organicreactions.org
Friedländer 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl Acid or Base Catalyst Polysubstituted Quinoline ijcce.ac.ir, wikipedia.org, acs.org
Knorr β-Ketoanilide H₂SO₄ 2-Hydroxyquinoline iipseries.org, wikipedia.org, drugfuture.com

Carboxamide Moiety Functionalization and Coupling Reactions

Once the quinoline ring system is established, particularly with a precursor functional group at the 3-position, the next critical step is the formation of the carboxamide.

The most common route involves the oxidation of a 3-formylquinoline, often derived from the Vilsmeier-Haack reaction, to the corresponding quinoline-3-carboxylic acid. lookchem.com This carboxylic acid is then activated and coupled with an appropriate amine to yield the desired quinoline-3-carboxamide. Common coupling reagents used for this amidation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). lookchem.comacs.org

Alternatively, quinoline-3-carboxylic acids can be converted to a more reactive acid chloride, typically using thionyl chloride, which then readily reacts with an amine to form the amide bond. acs.org Furthermore, modern cross-coupling reactions, such as the Suzuki coupling, can be employed on halogenated quinoline intermediates to introduce further diversity into the final molecule before or after the carboxamide formation. acs.org

Green Chemistry Approaches in Quinoline-3-carboxamide Synthesis

In response to the growing need for environmentally benign chemical processes, significant research has been directed toward developing "green" synthetic routes for quinolines. researchgate.netijpsjournal.com These approaches aim to improve efficiency, reduce waste, and avoid harsh reaction conditions by utilizing alternative energy sources like microwave irradiation and employing recyclable catalysts. researchgate.netrsc.org

Catalytic Processes for Enhanced Efficiency and Selectivity

The use of catalysts is central to green chemistry principles, as they can significantly enhance reaction rates and selectivity, often under milder conditions than stoichiometric reagents.

Lewis acids have proven to be highly effective catalysts for various quinoline syntheses, particularly the Friedländer and Doebner-von Miller reactions. wikipedia.org They function by activating the carbonyl groups, thereby facilitating the key condensation and cyclization steps. A range of Lewis acids have been successfully employed, including:

Tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃) for the Doebner-Miller reaction. wikipedia.org

Magnesium chloride (MgCl₂), cupric nitrate (B79036) (Cu(NO₃)₂), and ytterbium(III) triflate (Yb(OTf)₃) for the Friedländer synthesis. tandfonline.comorganic-chemistry.org

These catalysts often allow the reactions to proceed under mild conditions with high yields. tandfonline.comresearchgate.net For instance, the Friedländer reaction catalyzed by MgCl₂ · 6H₂O has been shown to be effective and suitable for scale-up procedures. tandfonline.com

A key aspect of green catalysis is the ability to recover and reuse the catalyst, which reduces costs and minimizes waste. In quinoline synthesis, several recyclable catalytic systems have been developed.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture. Examples include silica-supported phosphorus pentoxide (P₂O₅/SiO₂) for the Friedländer reaction under solvent-free conditions and montmorillonite (B579905) K10 clay, which can be used with microwave assistance. ijcce.ac.irrsc.org More advanced systems include Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), which acts as a recyclable, metal-free heterogeneous catalyst for the Friedländer synthesis. nih.gov

Nanocatalysts: Nanoparticle-based catalysts offer high surface area and reactivity. acs.org Silica-supported gold nanoparticles have been used for one-pot oxidative cyclization reactions to form quinolines. researchgate.net Magnetic nanoparticles, such as Fe₃O₄, can also be functionalized to act as catalysts and are easily recovered using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.gov

Supported Homogeneous Catalysts: To combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones, systems like Cp₂ZrCl₂ supported on MCM-41 have been developed. This system showed enhanced yields compared to the unsupported catalyst and could be recovered and reused multiple times. researchgate.net

Table 2: Examples of Green Catalytic Systems in Quinoline Synthesis

Catalyst System Reaction Type Key Features Citations
P₂O₅/SiO₂ Friedländer Heterogeneous, Solvent-free ijcce.ac.ir
g-C₃N₄-SO₃H Friedländer Metal-free, Heterogeneous, Recyclable nih.gov
MgCl₂ · 6H₂O Friedländer Lewis Acid, Mild Conditions, Scalable tandfonline.com
Cp₂ZrCl₂/MCM-41 Doebner-Miller variant Recyclable, Enhanced Yields researchgate.net
Fe₃O₄-based Nanoparticles Friedländer variant Magnetic, Recyclable nih.gov

Solvent-Free Reaction Conditions

The use of solvent-free, or neat, reaction conditions represents a significant advancement in green chemistry, minimizing waste and often reducing reaction times. In the synthesis of 4-aminoquinoline (B48711) derivatives, this approach typically involves the direct reaction of a 4-chloroquinoline (B167314) precursor with an appropriate amine at elevated temperatures.

Research has demonstrated the feasibility of synthesizing 4-aminoquinolines by reacting 4-chloro-7-substituted-quinolines with mono- or dialkylamines under neat conditions. nih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with amines such as N,N-dimethyl-propane-1,3-diamine has been successfully carried out by heating the reactants together at 130°C for 8 hours. nih.gov Similarly, refluxing a 7-substituted-4-chloro-quinoline with butylamine (B146782) without a solvent has also yielded the corresponding 4-aminoquinoline derivative. nih.gov Another approach involves the Biginelli condensation under solvent-free conditions to produce dihydropyrimidin-2(1H)-ones, which can serve as precursors to 4-aminoquinoline hybrids. nih.gov

While a specific solvent-free synthesis for 4-Amino-7-methylquinoline-3-carboxamide is not detailed in the reviewed literature, the general applicability of this method to analogous structures suggests its potential. The synthesis would likely involve the reaction of a suitable 4-chloro-7-methylquinoline-3-carboxamide precursor with an amino source under thermal conditions.

Table 1: Examples of Solvent-Free Synthesis of 4-Aminoquinoline Derivatives

Starting Material 1Starting Material 2ConditionsProduct TypeReference
4,7-dichloroquinolineN,N-dimethyl-propane-1,3-diamine130°C, 8 hN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine nih.gov
7-substituted-4-chloro-quinolineButylamineRefluxButyl-(7-substituted-quinolin-4-yl)-amine nih.gov
Alkyl acetoacetate, Urea, Aldehyde-NH₄Cl/TFA catalyst3,4-dihydropyrimidin-2(1H)-one nih.gov

Non-Traditional Activation Methods (e.g., Microwave Irradiation, Light Irradiation)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various 4-aminoquinoline derivatives.

Microwave irradiation has been employed for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline and a range of amines, including primary and secondary alkylamines, anilines, and N-heterocyclic amines. nih.govfrontiersin.org These reactions, typically conducted in a solvent like DMSO, can be completed in as little as 20-30 minutes at temperatures between 140°C and 180°C, yielding products in the range of 80-95%. nih.govfrontiersin.org A review of synthetic strategies highlights that microwave assistance is a viable method for promoting the nucleophilic aromatic substitution required for the formation of the 4-aminoquinoline core. nih.govfrontiersin.org

Although a direct protocol for the microwave-assisted synthesis of this compound is not explicitly available, the successful application of this technology to a wide array of similar structures strongly supports its potential utility. A hypothetical microwave-assisted synthesis could involve the rapid heating of a 4-chloro-7-methylquinoline-3-carboxamide intermediate with an amine in a suitable solvent.

Table 2: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Starting MaterialReactantSolventConditionsYieldReference
4,7-dichloroquinolineVarious aminesDMSO140-180°C, 20-30 min80-95% nih.govfrontiersin.org
4,7-dichloroquinolineAmines-90-150°C, 90-120 minup to 95% mdpi.com

Information regarding the use of light irradiation for the synthesis of this specific class of compounds is not prevalent in the reviewed scientific literature.

Utilization of Green Solvents (e.g., PEG 400)

The use of green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile and hazardous organic solvents with more environmentally friendly alternatives. Polyethylene glycol (PEG), particularly PEG 400, has been recognized as a non-toxic, biodegradable, and recyclable solvent for various organic transformations, including the synthesis of quinoline derivatives.

While a specific procedure for the synthesis of this compound using PEG 400 has not been reported, the utility of this green solvent has been demonstrated in the synthesis of related heterocyclic systems. For instance, PEG 400 has been effectively used as a reaction medium for the synthesis of quinoline and quinoxaline (B1680401) derivatives. The synthesis of 4-aminoquinoline-pyrimidine hybrids has also been achieved in conventional solvents, indicating the amenability of the 4-aminoquinoline core to various reaction media. nih.gov The general principles of green chemistry encourage the exploration of solvents like PEG 400 for such syntheses.

Molecular Target Identification and Mechanistic Elucidation of Quinoline 3 Carboxamide Compounds

Targeting Kinase Family Proteins by Quinoline-3-carboxamides (B1200007)

Quinoline-3-carboxamide (B1254982) derivatives have emerged as a significant class of small molecules capable of inhibiting protein kinases, which are crucial regulators of cellular processes. Their structural scaffold allows for targeted interactions within the ATP-binding pockets of these enzymes, leading to the modulation of various signaling pathways. This section explores the interaction of these compounds with specific kinase families, focusing on the Phosphatidylinositol 3-Kinase-Related Kinases (PIKKs) and the Ephrin B4 Receptor (EPHB4).

Inhibition of Phosphatidylinositol 3-Kinase-Related Kinases (PIKKs)

The Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) family plays a critical role in DNA damage response (DDR) pathways, cell cycle regulation, and other essential cellular functions. mdpi.com Due to the high sequence similarity within the kinase domains of this family, designing selective inhibitors can be challenging. mdpi.com However, quinoline-3-carboxamides have been identified as potent inhibitors of several PIKK family members. mdpi.com

A novel series of 3-quinoline carboxamides has been discovered and optimized as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator of the DNA double-strand break repair pathway. nih.gov The quinoline (B57606) scaffold was initially chosen due to the known interaction of its nitrogen atom with the hinge region of PI3K-γ, a close homolog of ATM. researchgate.net Through modifications of this core structure, compounds with high potency and selectivity for ATM have been developed. nih.gov

Structure-activity relationship (SAR) studies have revealed that the electron-donating nature of substituent groups on the quinoline ring can enhance the cytotoxic effects of these compounds. nih.gov Western blot analysis has confirmed the ability of these derivatives to down-regulate ATM in cancer cell lines. nih.gov

Molecular docking studies have been conducted to investigate the interaction of quinoline-3-carboxamide derivatives with Ataxia Telangiectasia and Rad3 Related (ATR) kinase, another crucial component of the DNA damage response. mdpi.com These in silico studies help to predict the binding affinity and selectivity of these compounds for ATR compared to other PIKK family members. mdpi.com While primarily designed as ATM inhibitors, the analysis of their interactions with ATR is essential for understanding their selectivity profile. The studies indicate that while there is some interaction, the binding affinity of the studied quinoline-3-carboxamide derivatives is significantly higher for ATM than for ATR, suggesting a degree of selectivity. mdpi.com

The DNA-Dependent Protein Kinase catalytic subunit (DNA-PKcs) is a further member of the PIKK family involved in the non-homologous end joining (NHEJ) pathway for DNA repair. nih.gov The inhibitory potential of quinoline-3-carboxamide derivatives against DNA-PKcs has been evaluated through molecular docking simulations. mdpi.com These computational models predict the binding modes and affinities of the compounds within the active site of DNA-PKcs. The results of these studies show that the synthesized quinoline-3-carboxamides have a lower binding affinity for DNA-PKcs when compared to ATM, further establishing their selectivity. mdpi.com The differential interactions with non-conserved residues in the kinase domains contribute to this selectivity. mdpi.com

Quinoline-3-carboxamides function as ATP-competitive inhibitors. mdpi.com The nitrogen atom within the quinoline ring system is crucial for this mechanism, as it forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. mdpi.comresearchgate.net This interaction mimics the binding of the adenine moiety of ATP, thereby preventing the natural substrate from binding and inhibiting the kinase's catalytic activity. Molecular docking and dynamics simulations have confirmed the stability of these interactions within the ATP-binding site of ATM kinase. mdpi.com

Kinase TargetCompound ClassMechanism of InhibitionKey Interaction
ATMQuinoline-3-carboxamidesATP-CompetitiveHydrogen bonding with hinge region
ATRQuinoline-3-carboxamidesATP-CompetitiveLower binding affinity compared to ATM
DNA-PKcsQuinoline-3-carboxamidesATP-CompetitiveLower binding affinity compared to ATM

Ephrin B4 Receptor (EPHB4) Inhibition

There is currently no publicly available research data specifically linking 4-Amino-7-methylquinoline-3-carboxamide or other quinoline-3-carboxamide derivatives to the inhibition of the Ephrin B4 Receptor (EPHB4). While other classes of compounds, such as quinazoline sulfonamides, have been investigated as potential Eph receptor inhibitors, the activity of quinoline-3-carboxamides against this specific receptor tyrosine kinase has not been reported in the reviewed literature. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR) Targeting

While the broader class of quinoline derivatives has been investigated for a wide range of biological activities, including the targeting of various protein kinases, specific information regarding the direct targeting of Platelet-Derived Growth Factor Receptor (PDGFR) by this compound is not extensively detailed in the currently available research. Broader studies on related quinoline-4-carboxamide and 4-aminoquinoline-3-carboxamide derivatives have noted their potential as inhibitors of other kinases, such as PDK1 and Bruton's tyrosine kinase (BTK), respectively. nih.govnih.gov However, a direct, characterized interaction with PDGFR for the specific compound this compound is not a primary focus of the cited literature.

Interaction with Immunomodulatory Proteins

A significant breakthrough in understanding the mechanism of action for quinoline-3-carboxamides has been the identification of the human S100A9 protein as a direct binding target. nih.gov This discovery was made through the use of photoaffinity cross-linking with a radioactively labelled quinoline-3-carboxamide compound, which established a direct association with S100A9. nih.gov This specific binding is believed to be central to the immunomodulatory effects observed with this class of compounds, positioning S100A9 as a key pharmacological target for the treatment of autoimmune and inflammatory diseases. nih.govplos.org

The interaction between quinoline-3-carboxamides and the S100A9 protein is critically dependent on the presence of divalent metal ions, specifically zinc (Zn++) and calcium (Ca++). nih.govplos.org S100A9 is a known calcium-binding protein, and this interaction is essential for its conformational state and ability to interact with other proteins. mdpi.comnih.gov The binding of Ca++ induces conformational changes that facilitate interactions with its targets. nih.gov Furthermore, the presence of both Zn++ and Ca++ is a strict requirement for the efficient binding of S100A9 to quinoline-3-carboxamides. nih.gov It is suggested that zinc binding may lead to conformational changes in the S100A9 protein, which in turn allows it to become a ligand for proinflammatory receptors. scienceopen.com

In the presence of zinc and calcium, S100A9 acts as a potent ligand for key proinflammatory receptors, including the Receptor for Advanced Glycation End products (RAGE) and the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD2) complex. nih.govplos.org Quinoline-3-carboxamides have been shown to inhibit these interactions. nih.govplos.org By binding to S100A9, these compounds block its ability to engage with RAGE and TLR4/MD2, thereby disrupting downstream inflammatory signaling. plos.orgresearchgate.net Research indicates that RAGE, TLR4/MD2, and quinoline-3-carboxamides may compete for the same binding region on the S100A9 protein. plos.org The inhibition of the S100A9-TLR4 interaction is considered a promising target for anti-tumor therapies. scienceopen.com

Compound ClassTarget ProteinProinflammatory ReceptorsEffect
Quinoline-3-carboxamidesS100A9RAGE, TLR4/MD2Inhibition of Interaction

S100A8 and S100A9 proteins are predominantly found in cells of the myeloid lineage, such as neutrophils and monocytes, where they can constitute a significant portion of the cytosolic proteins. mdpi.comnih.gov These proteins readily form a heterodimeric complex, S100A8/A9, which is the predominant form under inflammatory conditions. nih.govresearchgate.net The formation of this heterodimer is a calcium-dependent process. nih.gov

The S100A8/A9 complex is actively secreted from cells like neutrophils and monocytes during inflammation and plays a crucial role in amplifying the inflammatory response. nih.govresearchgate.net It functions as a damage-associated molecular pattern (DAMP), triggering innate immunity by signaling through TLR4. benthamscience.com This interaction with TLR4 activates downstream signaling cascades, including the MyD88-dependent pathway, which leads to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like p38. nih.govresearchgate.net The activation of these pathways results in the production and release of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, thereby perpetuating the inflammatory cycle. nih.govnih.gov The S100A8/A9 heterodimer also enhances leukocyte recruitment to sites of inflammation. nih.gov

ComplexKey ReceptorSignaling Pathways ActivatedDownstream Effects
S100A8/S100A9 HeterodimerTLR4MyD88, NF-κB, p38 MAPKIncreased production of proinflammatory cytokines (e.g., TNF-α)

Specific Binding to Human S100A9 Protein

Other Biological Targets and Pathways

While the interaction with S100A9 is a well-defined mechanism for quinoline-3-carboxamides, it is important to note that some studies suggest these compounds may not be exclusively specific to S100A9. For instance, the quinoline-3-carboxamide laquinimod has been observed to alleviate experimental autoimmune encephalitis even in S100A9-deficient mice, indicating the existence of other potential targets or mechanisms of action. nih.gov Additionally, laquinimod has been shown to affect NF-κB activation induced by agonists of other Toll-like receptors (TLR1/TLR2), further suggesting a broader immunomodulatory profile that may extend beyond S100A9 inhibition. nih.gov Another related compound, tasquinimod, has been reported to have activities not directly associated with S100A9, such as inhibiting angiogenesis and upregulating thrombospondin expression in tumor cells. nih.gov These findings suggest that while S100A9 is a critical target, the complete biological effects of quinoline-3-carboxamides may involve interactions with multiple targets and pathways.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL). mdpi.com This action can lead to decreased HDL cholesterol levels and increased LDL cholesterol levels, a profile associated with an elevated risk of coronary heart disease. mdpi.com Consequently, the inhibition of CETP is a therapeutic strategy for raising HDL cholesterol levels and potentially treating atherosclerosis. mdpi.com

A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as potential CETP inhibitors. mdpi.comnih.gov In one study, various derivatives were evaluated for their CETP inhibitory activity. The findings indicated that substitutions at the 6 and 7 positions of the quinoline ring were crucial for activity. mdpi.com Specifically, compounds bearing 6-benzyloxy-7-methoxy groups demonstrated more potent inhibition of CETP. mdpi.com Among the synthesized compounds, a p-tolyl amide derivative (Compound 24) and a t-butyl substituted amide derivative (Compound 26) showed the most promising results, each exhibiting an inhibitory rate of 80.1%, which is comparable to the activity of the CETP inhibitor dalcetrapib. mdpi.com

Table 1: CETP Inhibitory Activity of Selected Quinoline-3-carboxamide Derivatives

Compound R Group Inhibition Rate (%)
10 Phenyl 53.6
11 4-Methylphenyl 48.2
12 4-Methoxyphenyl 50.1
13 4-Chlorophenyl 60.3
23 Cyclohexyl 75.3
24 4-Methylphenyl 80.1
25 2,4-Difluorophenyl 78.5
26 t-Butyl 80.1

| 27 | 4-Trifluoromethylphenyl | 76.2 |

Data sourced from a study on quinoline-3-carboxamide derivatives as CETP inhibitors. mdpi.com

Enzyme and Receptor Activity Modulation

Derivatives of the quinoline-3-carboxamide scaffold have been found to modulate the activity of various enzymes and receptors, highlighting their potential in treating a range of diseases, including autoimmune disorders and cancer.

S100A9 and Proinflammatory Receptor Interaction: Quinoline-3-carboxamides have been identified as binding partners for the human S100A9 protein, a novel target for the treatment of autoimmune diseases. plos.org These compounds exert their immunomodulatory effects by inhibiting the interaction of S100A9 with key proinflammatory receptors, namely the Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE). plos.org This mechanism suggests that S100A9 is a central molecule in controlling autoimmune responses and that its inhibition by quinoline-3-carboxamides can temper inflammation. plos.org

Kinase Inhibition: Quinoline-3-carboxamides are recognized as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family. mdpi.comresearchgate.net The nitrogen atom in the quinoline ring plays a crucial role by binding to the hinge region of these kinases, acting as a competitive inhibitor of adenosine triphosphate (ATP). mdpi.comresearchgate.net Specific research has focused on designing quinoline-3-carboxamides as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, an enzyme involved in DNA damage response pathways. mdpi.com

Cannabinoid Receptor Modulation: A closely related series of compounds, 6-substituted 4-quinolone-3-carboxamides, have been developed as highly potent and selective ligands for the Cannabinoid-2 (CB2) receptor. nih.gov The CB2 receptor is primarily expressed in immune and hematopoietic cells and is a target for modulating immune responses and pain. nih.gov Compounds from this series have demonstrated varied activities at the CB2 receptor, with some acting as agonists, producing antinociceptive effects in vivo, while others exhibit inverse agonist activity. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Through a structure-guided design approach, quinoline-based analogues have been developed as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. acs.org This enzyme is a validated target for treating autoimmune diseases like rheumatoid arthritis. The research led to the discovery of potent quinoline carboxylic acid-based inhibitors, with one compound also showing significant oral bioavailability. acs.org

Table 2: Summary of Modulated Enzymes and Receptors

Target Type Effect of Quinoline-3-Carboxamide Derivatives Therapeutic Area
S100A9 Protein Binds to S100A9, inhibiting its interaction with TLR4 and RAGE. plos.org Autoimmune Disease
ATM Kinase Enzyme (PIKK family) Competitive inhibition of ATP binding. mdpi.com Cancer
CB2 Receptor Receptor (GPCR) Agonist and inverse agonist activity. nih.gov Immunology, Pain

| DHODH | Enzyme | Potent inhibition. acs.org | Autoimmune Disease |

Structure Activity Relationship Sar Analyses of 4 Amino 7 Methylquinoline 3 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity

Modifications of substituents on the quinoline (B57606) ring and the carboxamide side chain have a profound effect on the biological activity of these compounds. Research has shown that even minor changes can lead to significant shifts in potency and physicochemical properties.

Initial efforts in modifying quinoline derivatives often focus on improving properties like high lipophilicity (clogP), which can contribute to poor aqueous solubility and instability in the liver. nih.gov Key modification points on the scaffold include the R¹, R², and R³ positions, corresponding to different locations on the quinoline ring and the carboxamide group. nih.gov For instance, replacing aromatic substituents in the carboxamide (R²) and quinoline (R³) moieties can help reduce lipophilicity. nih.gov

In the context of antimalarial activity, the nature of the substituent at the 7-position of the quinoline ring is critical. nih.govnih.gov Studies on 4-aminoquinolines have demonstrated that electron-withdrawing groups at this position, such as chlorine, bromine, or iodine, are associated with potent activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.govnih.gov Conversely, derivatives with 7-fluoro or 7-trifluoromethyl groups were found to be less active, and most 7-methoxy derivatives were largely inactive. nih.gov Electron-withdrawing groups at the 7-position lower the pKa of the quinoline ring nitrogen, which influences the drug's ability to accumulate in the parasite's acidic food vacuole. nih.govresearchgate.net

The side chain attached to the carboxamide at position 3 also plays a vital role. In one study, replacing a tolyl group with various primary and secondary amines generally led to decreased lipophilicity and improved solubility and metabolic stability. nih.gov However, not all amines enhance potency; small heterocycles like 4-amino-3-methyloxazole were not well-tolerated. nih.gov The introduction of an aminopropyl morpholine (B109124) substituent resulted in a significant improvement in potency against P. falciparum. nih.gov In another series developed as anti-influenza agents, derivatives with primary amines in the side chain showed better inhibitory effects than those with secondary amines. mdpi.com

The following table summarizes the impact of various substituents on the antiplasmodial activity of quinoline-carboxamide derivatives.

Compound IDR² SubstituentR³ SubstituentP. falciparum EC₅₀ (μM)Reference
13 N,N-dimethylamine4-tolyl>10 nih.gov
18 2-(pyrrolidin-1-yl)ethyl4-tolyl0.47 nih.gov
24 2-(pyrrolidin-1-yl)ethyl4-morpholinopiperidine0.15 nih.gov
25 2-(pyrrolidin-1-yl)ethyl3-morpholinopropyl0.07 nih.gov

Influence of Regioisomeric Variations on Efficacy and Selectivity

The position of substituents on the quinoline core is a well-established determinant of activity. For example, in the 4-aminoquinoline (B48711) series, a methyl group at the C-3 position has been shown to reduce antimalarial activity, while an additional methyl group at the C-8 position abolishes it entirely. pharmacy180.com The 7-position is considered optimal for substituents like a chloro group. pharmacy180.com Studies comparing various halogen substituents at the 7-position found that 7-iodo and 7-bromo derivatives were as active as the corresponding 7-chloro compounds, while 7-fluoro analogues were less potent. nih.gov

Regioisomeric variations in the side chains also have a substantial impact. In a series of 4-hydroxy-2-quinolinone carboxamides, the position of a hydroxyl group on an N-aryl substituent was critical for antioxidant activity. nih.gov An N-(4-hydroxyphenyl) derivative exhibited potent activity, but shifting the hydroxyl group to the ortho position resulted in a weak inhibitor. nih.gov This highlights that the precise spatial arrangement and the potential for intramolecular interactions are key to biological function.

In antimalarial 4-aminoquinolines, the length and structure of the diaminoalkane side chain attached to the 4-amino group are crucial. nih.gov Side chains that are shorter or longer than the isopentyl side chain of chloroquine (B1663885) can confer activity against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov This indicates that altering the distance and flexibility between the quinoline core and a terminal amino group can overcome certain resistance mechanisms.

The table below illustrates how different substituents at the 7-position of 4-aminoquinolines affect their activity against chloroquine-susceptible (P. falciparum D10) and chloroquine-resistant (P. falciparum W2) malaria parasites.

7-Position SubstituentSide ChainIC₅₀ (nM, D10 Strain)IC₅₀ (nM, W2 Strain)Reference
Cl -HN(CH₂)₂NEt₂10.3114 nih.gov
Br -HN(CH₂)₂NEt₂9.7120 nih.gov
I -HN(CH₂)₂NEt₂8.8134 nih.gov
F -HN(CH₂)₂NEt₂15.2496 nih.gov
CF₃ -HN(CH₂)₂NEt₂21.6288 nih.gov
OMe -HN(CH₂)₂NEt₂1482990 nih.gov

Identification of Key Pharmacophoric Elements for Target Binding

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the 4-aminoquinoline-3-carboxamide scaffold, several key pharmacophoric elements have been identified that are essential for target binding and biological activity.

The Quinoline Nitrogen: The nitrogen atom at position 1 of the quinoline ring is a critical pharmacophoric feature, particularly for antimalarial compounds. Its basicity allows for protonation in the acidic environment of the parasite's food vacuole, a process known as pH trapping. researchgate.netresearchgate.net This accumulation is considered a crucial step in their mechanism of action. The electronic nature of substituents at the 7-position directly modulates the pKa of this nitrogen. nih.govresearchgate.net

The 4-Amino Group and Side Chain: The amino group at C-4 serves as a crucial linker for a side chain that is often essential for activity. For many antimalarial 4-aminoquinolines, a basic amino side chain with at least two nitrogen atoms is required for optimal activity, contributing to the pH trapping mechanism. pharmacy180.comresearchgate.net The tertiary amine in the side chain is particularly important. pharmacy180.com In a series of anti-influenza agents, primary amines in the side chain were found to be more effective than secondary amines, indicating the specific hydrogen-bonding capabilities of the primary amine are key for interacting with the viral target. mdpi.com

The 7-Position Substituent: As previously discussed, a small, electron-withdrawing group at the 7-position is a consensus requirement for potent antimalarial activity. nih.gov Groups like chlorine enhance the drug's ability to inhibit the formation of hemozoin. nih.gov Similarly, for anti-influenza activity, target compounds with electron-withdrawing groups at the 7-position of the quinoline ring exhibited superior performance. mdpi.com

The Carboxamide Moiety: The carboxamide group at C-3 provides a rigid scaffold and a key point for introducing diversity. The orientation of the amide bond and the nature of its substituents are critical. For instance, in a series of EGFR inhibitors, the quinoline-3-carboxamide (B1254982) scaffold was identified as a potent core, with further optimization focused on the N-substituent of the carboxamide. researchgate.netnih.gov The amide can participate in hydrogen bonding, which is often a critical interaction within enzyme active sites.

Rational Design Principles for Optimized Quinoline-3-carboxamide Scaffolds

Rational drug design leverages the understanding of SAR and pharmacophoric elements to create optimized molecules with improved therapeutic profiles. For quinoline-3-carboxamide scaffolds, several design principles have emerged from extensive research.

One key principle is the modular design of the scaffold, where different regions of the molecule are designated for specific functions. nih.gov This approach allows for systematic optimization. A modular quinoline-based probe, for example, can be engineered with three strategic domains: one for compound polarization, a second for tuning photophysical properties, and a third for introducing structural diversity. nih.gov This strategy facilitates the high-throughput development of new compounds with predictable properties. nih.gov

Another principle involves optimizing lead compounds based on initial screening results and molecular modeling. For example, a quinoline-3-carboxamide compound identified as an epidermal growth factor receptor (EGFR) inhibitor was systematically modified to improve its potency. nih.gov Strategies included altering substituents at the C-4 and C-6 positions of the quinoline ring to enhance binding to the EGFR kinase domain. researchgate.net This led to the development of derivatives with significantly lower IC₅₀ values. nih.gov

Furthermore, the rational design process often focuses on improving physicochemical properties to enhance drug-likeness. A common starting point is to address high lipophilicity, which can lead to poor solubility and rapid metabolism. nih.gov By systematically replacing lipophilic aromatic groups with more polar amine-containing moieties, researchers have successfully improved both potency and pharmacokinetic profiles, leading to compounds with better ligand-lipophilicity efficiency (LLE). nih.gov

The design of multi-target agents is also a growing area of interest. nih.gov The quinoline moiety is considered a privileged scaffold capable of conferring multi-target activity. nih.gov By combining the quinoline-carboxamide core with other pharmacophores, such as cinnamic or benzoic acid derivatives, researchers aim to create hybrid molecules that can modulate multiple biological pathways simultaneously, which can be advantageous for treating complex multifactorial diseases. nih.gov

In Silico and Computational Chemistry Studies of Quinoline 3 Carboxamide Compounds

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a cornerstone of computer-aided drug design (CADD), used to predict how a ligand (such as a quinoline-3-carboxamide (B1254982) derivative) binds to the active site of a target receptor. benthamdirect.comiscientific.org This computational method models the interactions between the small molecule and the macromolecular target, providing critical information on binding affinity and orientation. benthamdirect.comiscientific.org For quinoline-3-carboxamides (B1200007), these simulations have been instrumental in identifying potential inhibitors for various protein targets, including kinases and growth factor receptors. benthamdirect.commdpi.com

Molecular docking simulations calculate a scoring function to estimate the binding affinity between a ligand and its receptor. benthamdirect.com Studies on quinoline-3-carboxamide derivatives have utilized this to rank potential drug candidates. For instance, in research targeting the Platelet-Derived Growth Factor Receptor (PDGFR), several novel N-2-amino-N-phenyl quinoline-3-carboxamide derivatives were designed and docked into the receptor's binding site (PDB: 5GRN). benthamdirect.com The results showed that some designed compounds had better docking scores than existing drugs like sunitinib (B231) and tasquinimod, indicating potentially higher binding affinities. benthamdirect.com

Similarly, docking studies on quinoline-3-carboxamides targeting phosphatidylinositol 3-kinase-related kinases (PIKK) have shown that the quinoline (B57606) nitrogen atom often forms crucial interactions with the hinge region of the kinases, acting as competitive inhibitors of ATP. mdpi.comresearchgate.net These studies predict specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking of a quinoline carboxamide analogue (1d) at the P2X7 receptor showed a binding energy of -7.07 kcal/mol, highlighting favorable interactions. nih.gov

A significant advantage of molecular docking is the ability to visualize the binding pocket of the target protein and identify the key amino acid residues that interact with the ligand. benthamdirect.com For quinoline-3-carboxamide derivatives targeting PDGFR, visualization tools like Discovery Studio and PyMOL were used to analyze the docked poses. benthamdirect.com These visualizations revealed that the compounds established multiple hydrogen bonds with amino acid residues within the binding pocket, with bond distances typically below 3.40 Å, suggesting strong and stable interactions. benthamdirect.com

In another study targeting Ataxia-Telangiectasia Mutated (ATM) kinase, a member of the PIKK family, docking analysis highlighted specific interactions between quinoline-3-carboxamide inhibitors and the kinase domain. mdpi.com The quinoline core consistently positioned itself to interact with the hinge region, a critical feature for kinase inhibition. mdpi.comresearchgate.net Visualization confirmed that specific residues play a vital role in the selective binding to ATM kinase over other homologous kinases like ATR and mTOR. mdpi.com

Table 1: Molecular Docking Results for Selected Quinoline-3-Carboxamide Derivatives
Compound/DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
Quinoline Carboxamide Analogue 1dP2X7 Receptor-7.07Lys630 (H-bond with quinoline nitrogen) nih.gov
Quinoline Carboxamide Analogue 2gP2X7 Receptor-7.1Tyr628, Lys443, Ser419, Asn411 (H-bonds) nih.gov
Quinoline-3-carboxamide Derivative 6fATM KinaseNot SpecifiedHinge Region Residues mdpi.com
N-2-amino-N-phenyl quinoline-3-carboxamide derivatives (36-39)PDGFR (PDB: 5GRN)Better than standards (sunitinib, tasquinimod)Multiple H-bonds within the binding pocket benthamdirect.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time. nih.govnih.gov MD simulations model the atomic motions of the system, providing insights into conformational changes and the stability of interactions predicted by docking. nih.gov

For quinoline-3-carboxamide derivatives, MD simulations have been crucial for validating docking results. mdpi.comresearchgate.net In the study of ATM kinase inhibitors, a 100-nanosecond MD simulation was performed on the complex of the most promising inhibitor (compound 6f) with the ATM kinase domain. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation confirmed that the complex remained stable, indicating that the binding mode predicted by docking was maintained. mdpi.comresearchgate.net Such simulations are essential to ensure the rationality and stability of the predicted binding conformation. researchgate.net

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate drug discovery. benthamdirect.com For quinoline-3-carboxamide compounds, both structure-based drug design (SBDD) and ligand-based drug design have been employed. benthamdirect.commdpi.com

SBDD relies on the 3D structure of the target protein to design molecules that can bind to it with high affinity and selectivity. benthamdirect.com The molecular docking and MD simulation studies described above are integral parts of the SBDD approach for quinoline-3-carboxamides. benthamdirect.commdpi.com This methodology allows for the visualization of ligand binding, prediction of key binding sites, and estimation of binding affinity, thereby guiding the synthesis of novel and more potent compounds. benthamdirect.com

Pharmacophore-Based Drug Design

Pharmacophore modeling is a powerful ligand-based CADD technique. nih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov

A pharmacophore model was developed for antioxidants using known active compounds like quercetin (B1663063) and curcumin. nih.gov This model, featuring one aromatic ring and three hydrogen bond acceptors, was then used as a template for a virtual screening of chemical databases. nih.gov The screening led to the identification and subsequent synthesis of new quinoline derivatives with predicted antioxidant activity, demonstrating the utility of this approach in discovering novel bioactive molecules within the quinoline-3-carboxamide class. nih.gov

Advanced Predictive Modeling (e.g., ADMET for compound selection in research)

A critical aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. benthamdirect.commdpi.com In silico ADMET prediction models are widely used to filter out compounds with poor pharmacokinetic profiles or potential toxicity early in the discovery process. nih.gov

For various series of quinoline-3-carboxamide derivatives, ADMET properties have been computationally evaluated using tools like QikProp, SwissADME, and admetSAR. benthamdirect.commdpi.comnih.gov These studies predict parameters such as oral bioavailability, blood-brain barrier penetration, aqueous solubility, and potential toxicity. benthamdirect.comnih.gov For instance, in a study of derivatives targeting PDGFR, the designed compounds were predicted to have acceptable pharmacokinetic properties and to be orally bioavailable and less harmful. benthamdirect.com Similarly, for ATM kinase inhibitors, ADME properties were predicted and found to be within acceptable ranges for drug-like molecules. mdpi.comresearchgate.net This predictive modeling is invaluable for selecting the most promising compounds for further in vitro and in vivo investigation. benthamdirect.comnih.gov

Table 2: Predicted ADMET Properties for Quinoline-3-Carboxamide Derivatives
Compound SeriesPrediction ToolKey Predicted PropertiesReference
Quinoline-3-carboxamides for ATM KinaseQikProp (Maestro)Properties were all in the agreeable region for drug-likeness. mdpi.comresearchgate.net
N-2-amino-N-phenyl quinoline-3-carboxamides for PDGFRSwissADME, admetSARAcceptable pharmacokinetics, orally bioavailable, less harmful. benthamdirect.com
Quinoline Carboxamides for P2X7RStarDrop, SwissADMEObeyed Lipinski rules; predicted aqueous solubility and BBB diffusion varied by analogue. nih.gov

Advanced Analytical Techniques for Structural Characterization and Purity Assessment of Quinoline 3 Carboxamide Compounds

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the chemical environment of atoms within a molecule. By analyzing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR analysis of quinoline (B57606) derivatives identifies the chemical environment of hydrogen atoms. For a compound like 4-Amino-7-methylquinoline-3-carboxamide, specific signals would be expected. The protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group protons (C7-CH₃) would resonate in the upfield region, while the amino group (-NH₂) and carboxamide group (-CONH₂) protons would appear as broad singlets whose chemical shifts can be influenced by the solvent and concentration.

¹³C NMR: Carbon NMR provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxamide group is typically found in the highly deshielded region (around 160-170 ppm). The sp²-hybridized carbons of the quinoline ring would generate a series of signals in the aromatic region (approximately 110-155 ppm), while the methyl carbon would appear at a much higher field (around 15-25 ppm). For instance, in a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, carbon signals have been observed at 160.9 ppm and 159.8 ppm.

Table 1: Illustrative NMR Data for Quinoline Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Aromatic (quinoline ring) 7.0 - 9.0
Amine (-NH₂) Variable, broad
Amide (-CONH₂) Variable, broad
Methyl (-CH₃) ~2.5
¹³C Carbonyl (-C=O) 160 - 170
Aromatic (quinoline ring) 110 - 155

Mass Spectrometry (MS, HR-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound.

MS: In a standard mass spectrum, this compound (molecular formula C₁₁H₁₁N₃O) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would provide further structural clues.

HR-MS: High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The calculated monoisotopic mass for the unmethylated parent compound, 4-Aminoquinoline-3-carboxamide (C₁₀H₉N₃O), is 187.074561919 Da. For the target compound, this compound, the exact mass would be correspondingly higher. HR-MS analyses on related quinoline compounds are often performed using an electrospray ionization (ESI) source, monitoring for protonated molecules ([M+H]⁺) with a resolution of up to 30,000 FWHM.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would exhibit characteristic absorption bands. For example, IR spectra of related (8-amino)quinoline complexes show strong bands from CO stretching vibrations around 1870–2025 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500 (typically two bands)
Amide (N-H) Stretch ~3300
Aromatic (C-H) Stretch 3000 - 3100
Alkyl (C-H) Stretch 2850 - 3000
Carbonyl (C=O) Stretch ~1680

Diffraction Techniques

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented microcrystals. The resulting diffractogram is a unique fingerprint of the crystalline phase (or phases) present in the sample. PXRD is crucial for:

Phase Identification: Confirming that the synthesized bulk material consists of the desired crystalline phase.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.

Quality Control: Ensuring batch-to-batch consistency in the solid-state form of the compound.

The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell.

Microscopic and Surface Analysis Techniques for Related Catalysts/Materials

The synthesis of quinoline derivatives, such as this compound, often relies on the use of solid catalysts. The efficiency and selectivity of these catalysts are intricately linked to their morphological and surface properties. A suite of advanced analytical techniques is employed to elucidate these characteristics, providing crucial insights into the catalyst's structure and performance. The Friedländer annulation, a common method for synthesizing quinolines, frequently utilizes solid acid catalysts. mdpi.comresearchgate.netrsc.orgorganic-chemistry.orgnyu.edu The characterization of these materials is paramount for optimizing reaction conditions and yields.

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is an essential tool for visualizing the surface morphology of catalysts at high resolution. researchgate.netnih.gov This technique provides detailed information about the size, shape, and aggregation of catalyst particles, which can significantly influence the available surface area and the number of active sites.

In the context of catalysts used for quinoline synthesis, such as functionalized graphitic carbon nitride (g-C₃N₄), FE-SEM images have revealed aggregated and crumbled sheet-like morphologies for the pristine material. nih.gov Upon functionalization to introduce Brønsted acid sites, a stacked sheet morphology is observed. nih.gov These morphological features, as detailed in Table 1, are critical for catalytic activity. The development of field-emission scanning electron microscopes capable of high-resolution imaging at low acceleration voltages has further enhanced the ability to study the ultrastructure of such materials. researchgate.net

Table 1: Morphological Characteristics of g-C₃N₄-based Catalysts via FE-SEM
Catalyst SampleObserved Morphology
Pristine g-C₃N₄Aggregated and crumbled sheets
Functionalized g-C₃N₄-CO-(CH₂)₃-SO₃HStacked sheet morphology

Data based on findings for catalysts used in Friedländer synthesis of quinolines. nih.gov

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) offers even greater magnification than FE-SEM, allowing for the visualization of catalyst nanoparticles and their dispersion on a support material at the nanoscale. This is particularly important for supported metal catalysts, where the size and distribution of the metal nanoparticles are critical for catalytic performance.

For instance, in the synthesis of catalysts for proton-exchange-membrane fuel cells, HR-TEM has been used to image the truncated octahedral morphology of AgI nanoparticles and the connected metaball structure of PtPd binary alloys. researchgate.netacs.org The lattice fringe images obtained from HR-TEM reveal the crystalline nature of the nanoparticles. researchgate.net Such detailed structural information is invaluable for understanding the structure-property relationships of catalysts used in the synthesis of complex molecules like quinoline derivatives.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a powerful technique for elemental analysis. researchgate.net It provides qualitative and quantitative information about the elemental composition of the catalyst, confirming the presence of the desired elements and identifying any impurities.

In the characterization of catalysts for quinoline synthesis, EDX is used to confirm the successful incorporation of active metals or functional groups onto the support material. For example, in the preparation of Fe-zeolite catalysts, EDX analysis is crucial for determining the iron content and its distribution. researchgate.net Similarly, for functionalized g-C₃N₄ catalysts, EDX would confirm the presence of sulfur and oxygen, indicating the successful integration of -SO₃H and -COOH groups.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area of porous materials, which is a key parameter for catalysts. rsc.org A higher surface area generally provides more active sites for the reaction to occur, leading to enhanced catalytic activity.

The BET analysis of catalysts used in the Friedländer synthesis of quinolines, such as functionalized g-C₃N₄, has shown that surface functionalization does not significantly alter the surface area and porosity. nih.gov These catalysts typically exhibit Type IV physisorption isotherms with an H₃ hysteresis loop, which is characteristic of mesoporous materials. nih.gov Table 2 presents typical BET surface area data for such catalysts.

Table 2: BET Surface Area of g-C₃N₄-based Catalysts
Catalyst SampleBET Surface Area (m²/g)
Pristine g-C₃N₄~15
g-C₃N₄-CO-(CH₂)₃-SO₃H~14

Data based on findings for catalysts used in Friedländer synthesis of quinolines. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the catalyst and to quantify the amount of functional groups or other species attached to its surface. The technique measures the change in mass of a sample as a function of temperature.

For solid acid catalysts, TGA can provide information on the decomposition temperature of the acidic functional groups, which is crucial for determining the operational temperature range of the catalyst. Studies on quinoline compounds have utilized TGA to assess their thermal stability. mdpi.com In the context of catalysts, TGA of materials like sulfated zirconia has been performed to understand their thermal behavior, which is essential for their application in high-temperature reactions like quinoline synthesis. researchgate.net

Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD)

Ammonia Temperature-Programmed Desorption (NH₃-TPD) is a widely used technique to characterize the acidic properties of solid catalysts. It measures the amount and strength of acid sites on the catalyst surface by monitoring the desorption of ammonia as the temperature is increased.

The NH₃-TPD profiles of zeolite catalysts, which are used in various acid-catalyzed reactions including the synthesis of heterocyclic amines, typically show distinct desorption peaks corresponding to weak, moderate, and strong acid sites. researchgate.netresearchgate.net For example, Fe-zeolite catalysts exhibit two main desorption profiles: one for weak acid sites around 200 °C and another for moderate acid strength between 350 and 600 °C. researchgate.net The density and strength of these acid sites, as determined by NH₃-TPD (see Table 3), are critical for the catalytic activity in reactions like the Friedländer synthesis.

Table 3: Acid Site Distribution from NH₃-TPD for a Zeolite Catalyst
Desorption Temperature Range (°C)Acid Site Strength
~200Weak
350 - 600Moderate to Strong

Data based on typical findings for zeolite catalysts used in heterocyclic synthesis. researchgate.net

Q & A

Q. What synthetic routes are most effective for preparing 4-Amino-7-methylquinoline-3-carboxamide, and how can purity be optimized?

The synthesis of quinoline-3-carboxamide derivatives typically involves cyclization of substituted anilines with β-ketoesters or via Gould-Jacobs reactions. For example, Ethyl 4-aminoquinoline-3-carboxylate analogs are synthesized through cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by hydrolysis and amidation . Purity optimization requires rigorous purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization from ethanol. Structural confirmation should employ Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to detect trace impurities (<0.5%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural ambiguities might arise?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the quinoline core. For instance, the methyl group at C7 appears as a singlet (~δ 2.5 ppm), while the carboxamide proton resonates near δ 8.5 ppm .
  • FTIR : Carboxamide C=O stretches occur at ~1650–1680 cm⁻¹.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, such as distinguishing between C3 and C4 substitution patterns . Common ambiguities include overlapping signals in crowded aromatic regions, necessitating 2D NMR (e.g., COSY, HSQC) .

Q. How can researchers design preliminary biological assays to evaluate the antimicrobial potential of this compound?

Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and measure minimum inhibitory concentrations (MICs) after 24-hour incubation. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the anticancer activity of this compound?

Structure-Activity Relationship (SAR) studies reveal:

  • C7 Methyl group : Enhances lipophilicity, improving membrane permeability. Removal reduces activity by >50% in MCF-7 breast cancer cells .
  • C3 Carboxamide : Critical for hydrogen bonding with kinase ATP pockets (e.g., EGFR). Replacement with ester groups abolishes inhibitory potency .
  • Amino group at C4 : Protonation at physiological pH enhances DNA intercalation, as shown in docking studies with topoisomerase II .

Q. What mechanistic insights explain contradictory data in kinase inhibition assays involving this compound?

Contradictions often arise from assay conditions. For example:

  • ATP concentration : High ATP (1 mM) masks competitive inhibition, leading to false negatives. Use low ATP (10 µM) to amplify inhibitor effects .
  • Enzyme isoforms : Variant selectivity (e.g., EGFR L858R vs. wild-type) may cause discrepancies. Validate with isoform-specific inhibitors and Western blotting for phosphorylation states .
  • Cellular vs. enzymatic assays : Off-target effects (e.g., ROS generation) in cellular models may confound results. Pair enzymatic assays (e.g., ADP-Glo™) with cellular viability data .

Q. How can researchers resolve discrepancies in cytotoxicity profiles across different cancer cell lines?

Adopt a multi-omics approach:

  • Transcriptomics : Identify overexpression of efflux pumps (e.g., ABCB1) in resistant lines via RNA-seq .
  • Proteomics : Quantify target protein levels (e.g., topoisomerase IIα) using LC-MS/MS to correlate with IC₅₀ values .
  • Metabolomics : Track intracellular drug accumulation via UPLC-QTOF-MS in sensitive vs. resistant lines .
    Triangulate findings with CRISPR knockouts (e.g., ABCB1 deletion) to validate mechanisms .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and meta-analysis of published datasets to identify outlier conditions .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability. Publish detailed NMR assignments in supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.